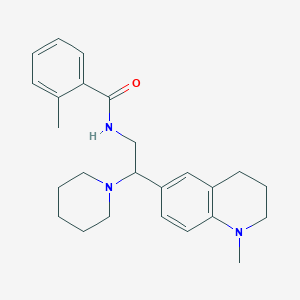

![molecular formula C22H20N2O3 B2441500 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide CAS No. 946265-80-1](/img/structure/B2441500.png)

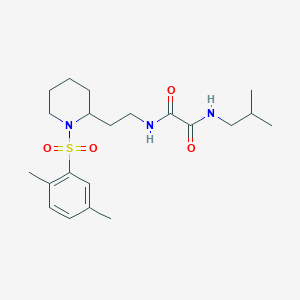

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A related compound, 1-(2-Furoyl)piperazine bearing benzamides, has been synthesized and evaluated for enzyme inhibition and hemolytic activity . The synthesis involved the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis

The molecular structure of related compounds, 2-furoyl chloride and 3-furoyl chloride, has been studied using the B3LYP method with the 6-311++G(d,p) basis set . The study included analysis of the conformational stability and vibrational wave numbers for the rotational isomers of these compounds .科学的研究の応用

Catalytic Applications in Organic Synthesis

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides has been reported, showcasing the potential of utilizing directing/oxidizing groups in selective formation of complex organic molecules, including tetrahydroisoquinolinone products (Rakshit et al., 2011). This research highlights the versatility and efficiency of catalytic systems in organic synthesis, particularly in forming valuable chemical structures through mild and practical processes.

Bioreductive Activation for Drug Release

Research on 5-substituted isoquinolin-1-ones indicates the potential of using nitrofuranylmethyl derivatives as pro-drugs, where biomimetic reduction triggers the release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997). This approach suggests a method for targeted drug delivery, exploiting the unique conditions within tumor microenvironments to enhance the efficacy of anticancer treatments.

Development of Novel Probes and Markers

Studies have introduced novel sigma-2 receptor probes, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, for in vitro applications. These compounds exhibit high affinity for sigma-2 receptors, offering tools for the study of receptor distribution and function in various biological contexts (Xu et al., 2005).

Imaging Tumor Proliferation

The first study in humans to evaluate the safety and dosimetry of a cellular proliferative marker, specifically designed for PET imaging of tumor proliferation, showed promising results. The marker's uptake correlated significantly with the Ki-67 proliferation index in various cancers, suggesting its utility in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Electrospray Mass Spectrometry in Analytical Chemistry

Research on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus has demonstrated the utility of various derivatives, including those related to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide, in analytical applications. The study provided insights into the behavior of these derivatives under mass spectrometry, enhancing the understanding of biomolecular analysis (Harvey, 2000).

Safety and Hazards

特性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)21(25)23-18-11-10-16-4-2-12-24(19(16)14-18)22(26)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCDNRWGVAPPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2441426.png)

![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one](/img/structure/B2441428.png)

![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)

![3-(1H-indol-1-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2441431.png)

![3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441435.png)